UCB-9260 is a small molecule compound developed primarily for its ability to inhibit tumor necrosis factor (TNF) signaling, which plays a crucial role in inflammatory processes and autoimmune diseases. The compound is a derivative of benzimidazole and incorporates a pyrazole moiety, specifically designed to interact with TNF receptors and modulate their activity. UCB-9260 has shown promise in preclinical studies as a therapeutic agent in conditions characterized by excessive TNF signaling.
UCB-9260 was synthesized as part of a research initiative aimed at identifying small molecules that can selectively inhibit TNF signaling pathways. It belongs to a class of compounds that target cytokine receptors, specifically focusing on the inhibition of TNF receptor interactions. This compound is classified under therapeutic agents targeting inflammatory pathways, particularly those involved in autoimmune diseases.
The synthesis of UCB-9260 involves several key steps:
The molecular weight of UCB-9260 is approximately 424.21 g/mol, with a chemical formula of C26H26N5O .
UCB-9260's molecular structure includes a benzimidazole core substituted with a pyrazole group and a pyridine moiety. The structural formula can be represented as follows:
Key spectral data obtained during synthesis include:
UCB-9260 has been evaluated for its ability to disrupt TNF-TNF receptor interactions. In vitro studies have demonstrated that it effectively inhibits TNF-dependent cytotoxicity in cell lines, with an IC50 value around 116 nM for human TNF . The compound's mechanism involves stabilizing an asymmetric form of TNF, thereby preventing the receptor aggregation necessary for signal transduction.
The compound's interaction with TNF alters the equilibrium constants for receptor binding events, indicating that UCB-9260 reduces the affinity of receptor-receptor interactions critical for network assembly .
UCB-9260 functions by binding to TNF and altering its conformation, which inhibits its ability to interact with its receptors effectively. This binding stabilizes a transient state of TNF that is less capable of forming aggregates necessary for signal propagation. Studies have shown that UCB-9260 delays the onset of receptor aggregation until higher concentrations are reached, thus providing insight into its potential therapeutic effects against conditions driven by excessive TNF signaling .
UCB-9260 exhibits several notable physical and chemical properties:
UCB-9260 has potential applications in various fields:
Tumor Necrosis Factor-alpha (TNF-α) is a homotrimeric cytokine that serves as a master regulator of inflammatory and immunoregulatory pathways. As a member of the TNF superfamily (TNFSF), it exists predominantly in soluble form (sTNF) following proteolytic cleavage from transmembrane precursors (mTNF) by TNF-α converting enzyme (TACE/ADAM17) [3]. Both forms activate signaling through two distinct receptors—TNFR1 (ubiquitously expressed) and TNFR2 (immune-cell restricted)—triggering divergent downstream pathways. TNFR1 engagement activates canonical NF-κB and MAPK cascades, driving expression of pro-inflammatory cytokines (e.g., IL-1, IL-6), adhesion molecules, and matrix metalloproteinases [6] [3]. This pathway is critically implicated in the pathogenesis of chronic autoimmune disorders characterized by persistent inflammation and tissue destruction.
Dysregulated TNF-α signaling establishes self-perpetuating inflammatory loops in diseases such as rheumatoid arthritis (RA), Crohn’s disease (CD), and psoriasis. In RA, synovial fibroblasts and macrophages overproduce TNF-α, leading to cartilage degradation, osteoclast activation, and pannus formation. Similarly, in IBD, TNF-α disrupts epithelial barrier integrity and promotes leukocyte infiltration into intestinal mucosa [3] [6]. Global epidemiological studies underscore TNF-α’s centrality: RA affects ~0.5% of the population worldwide, while IBD prevalence exceeds 0.3% in Western nations, with TNF inhibitors constituting first-line biologics for refractory cases [3] [6].
Table 1: Autoimmune Diseases with Validated TNF-α Pathogenic Roles
Disease | Key Pathogenic Mechanism | Prevalence | TNF-α Inhibition Response |
---|---|---|---|
Rheumatoid Arthritis | Synovial inflammation, cartilage/bone erosion | 0.51% global | 25–30% remission rates |
Crohn’s Disease | Epithelial barrier disruption, transmural inflammation | 0.2% (US/EU) | 40–50% clinical response |
Psoriasis | Keratinocyte hyperproliferation, dermal inflammation | 2–3% global | >75% PASI-75 achievement |
Ankylosing Spondylitis | Enthesitis, osteoproliferation | 0.2–0.5% global | Significant functional improvement |
Biologic agents targeting TNF-α—including monoclonal antibodies (infliximab, adalimumab) and receptor fusion proteins (etanercept)—have revolutionized autoimmune disease management. These therapeutics neutralize soluble and membrane-bound TNF-α, disrupting receptor activation [2]. Despite efficacy, their limitations are increasingly apparent. Immunogenicity poses a major challenge: up to 50% of patients develop anti-drug antibodies (ADAs) against monoclonal antibodies like adalimumab, accelerating clearance, reducing bioavailability, and diminishing clinical response over time [3] [2]. ADA formation correlates with treatment failure in 30–40% of RA and IBD patients, necessitating dose escalation or switching to non-TNF biologics [3].
Pharmacoeconomic barriers further restrict accessibility. Biologics require parenteral administration (intravenous/subcutaneous), cold-chain storage, and specialized healthcare infrastructure. Manufacturing complexities contribute to high costs—annual treatment often exceeds $20,000 per patient—limiting availability in resource-constrained settings [2] [3]. Additionally, their large molecular size impedes tissue penetration, potentially reducing efficacy in compartments like the intestinal mucosa in CD [3]. These factors collectively explain why only 25% of RA patients achieve remission with TNF biologics combined with methotrexate, highlighting the unmet need for alternative therapeutic modalities [3].
Table 2: Comparative Limitations of Biologics vs. Small-Molecule TNF Inhibitors
Parameter | Biologics (e.g., Adalimumab) | Small Molecules (e.g., UCB-9260) |
---|---|---|
Administration | Subcutaneous/IV infusion | Oral |
Immunogenicity | High (20–50% ADA incidence) | Negligible (MW < 500 Da) |
Production Cost | High (complex bioreactor synthesis) | Moderate (chemical synthesis) |
Tissue Penetration | Limited by molecular size (∼150 kDa) | Excellent (low MW, high diffusibility) |
Dosing Flexibility | Fixed dosing intervals | Adjustable (plasma concentration-dependent) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8